N-(5-Amino-2-methoxyphenyl)-2-furamide

Vue d'ensemble

Description

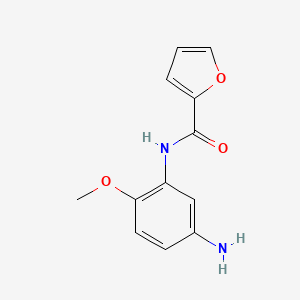

N-(5-Amino-2-methoxyphenyl)-2-furamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a methoxy group, and a furan ring attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-furamide typically involves the reaction of 5-amino-2-methoxyaniline with furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-furamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

N-(5-Amino-2-methoxyphenyl)-2-furamide has the molecular formula and a molar mass of 232.24 g/mol. The compound features a furan ring attached to an aromatic amine, characterized by both methoxy and amino groups, which enhance its solubility and reactivity.

Chemistry

- Building Block for Synthesis : This compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable for creating derivatives with specific properties.

Biology

- Enzyme Interaction Studies : this compound is utilized in studying enzyme interactions, particularly in understanding how it modulates enzyme activity. This could lead to insights into therapeutic applications, especially in cancer treatment where enzyme inhibition is crucial.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in tumorigenesis. Its structural features may enhance its efficacy as an anticancer agent.

Industry

- Dyes and Pigments : The compound can also be applied in the production of dyes and specialty chemicals due to its unique chemical properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

In Vitro Studies

Laboratory experiments have demonstrated that this compound can inhibit specific cancer cell lines, suggesting its potential as an anticancer agent. Assays measuring cell viability and proliferation rates have been employed to assess its effectiveness.

Mechanistic Insights

Ongoing studies aim to elucidate how this compound interacts with target proteins. Understanding these interactions is crucial for determining its therapeutic potential.

Safety and Toxicity Assessments

Initial toxicity assessments indicate that while the compound shows significant biological activity, further studies are necessary to evaluate its safety profile in vivo.

Mécanisme D'action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, while the furan ring may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide

- N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide

- N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-furamide is unique due to the presence of the furan ring, which can impart distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Activité Biologique

N-(5-Amino-2-methoxyphenyl)-2-furamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₂N₂O₃ and a molar mass of 232.24 g/mol. The compound consists of a furan ring attached to an aromatic amine, which enhances its solubility and reactivity. The presence of both methoxy and amino groups contributes to its distinct properties, making it a valuable candidate for further research into its biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that this compound may act as an enzyme inhibitor and a receptor binder , suggesting potential applications in therapeutic contexts such as cancer treatment and other diseases where enzyme modulation is beneficial.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, leading to altered cellular responses.

- Receptor Binding : It potentially binds to various receptors, affecting signaling pathways that are crucial for cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell growth by targeting specific signaling pathways involved in tumorigenesis .

Enzyme Interaction Studies

Research focusing on enzyme interactions has demonstrated that this compound can effectively modulate the activity of certain enzymes, which could lead to therapeutic applications in conditions like cancer and inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group on aromatic ring | Potential anticancer activity |

| N-(5-Amino-2-fluorophenyl)-2-furamide | Fluorinated aromatic amine | Different electronic properties |

| Other furamide derivatives | Variations in furan or amide structure | Diverse biological activities |

This comparative analysis indicates that while many compounds share structural similarities, this compound exhibits unique chemical and biological properties that warrant further investigation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have shown that this compound can inhibit specific cancer cell lines, suggesting its potential as an anticancer agent. These studies often utilize assays to measure cell viability and proliferation rates.

- Mechanistic Insights : Detailed mechanistic studies are ongoing to elucidate how this compound interacts with target proteins. Such insights are crucial for understanding its therapeutic potential .

- Safety and Toxicity Assessments : Initial toxicity assessments indicate that while the compound exhibits significant biological activity, further studies are needed to evaluate its safety profile in vivo.

Propriétés

IUPAC Name |

N-(5-amino-2-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNHDBQRHMUSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586170 | |

| Record name | N-(5-Amino-2-methoxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402599-21-7 | |

| Record name | N-(5-Amino-2-methoxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.